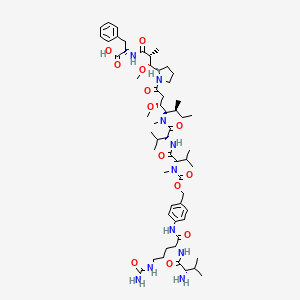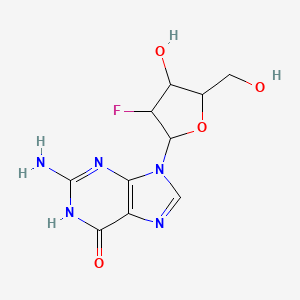
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) typically involves the reaction of 5,10,15,20-tetra (4-pyridyl)porphyrin with nickel salts under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or chloroform, with the addition of a base to facilitate the formation of the porphyrin complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of nickel.
Substitution: The pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while substitution reactions can result in the formation of various substituted porphyrin derivatives .
Aplicaciones Científicas De Investigación
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in biological systems, such as mimicking the function of natural enzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) involves its ability to coordinate with various substrates through its central nickel ion. This coordination can facilitate various chemical reactions, such as electron transfer and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-tetra (4-pyridyl)porphyrin: A similar compound without the nickel ion, used in similar applications but with different properties.
5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin: Another porphyrin derivative with hydroxyl groups, used in photodynamic therapy.
5,10,15,20-tetrakis (4-aminophenyl)porphyrin: A porphyrin derivative with amino groups, also used in photodynamic therapy.
Uniqueness
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) is unique due to its central nickel ion, which imparts distinct catalytic and electronic properties. This makes it particularly useful in applications requiring specific coordination chemistry and catalytic activity.
Propiedades
Número CAS |
79407-86-6 |
|---|---|
Fórmula molecular |
C44H36Cl4N8Ni |
Peso molecular |
877.3 g/mol |
Nombre IUPAC |
nickel(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
Clave InChI |
CQUHWRBMJWUPID-UHFFFAOYSA-J |
SMILES canónico |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)




![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)


